molecular formula C22H25NO4 B7962101 Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoate

Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoate

Cat. No.: B7962101
M. Wt: 367.4 g/mol
InChI Key: ZYZLPKLFRXOVCY-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoate is a compound commonly used in peptide synthesis. It is a derivative of amino acids and is often employed as a protecting group for the amino function in peptide synthesis. The compound’s structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoate typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence, where the Fmoc group has been removed to allow further elongation of the peptide chain .

Scientific Research Applications

Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoate is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Mechanism of Action

The compound acts as a protecting group for the amino function in amino acids during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. It is removed under mild basic conditions, allowing the amino group to participate in peptide bond formation. The mechanism involves the formation of a stable carbamate linkage, which is cleaved by nucleophilic attack from the base .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoate is unique due to the stability of the Fmoc group and its ease of removal under mild conditions. This makes it particularly suitable for automated peptide synthesis, where mild deprotection conditions are essential to prevent degradation of the peptide .

Properties

IUPAC Name

methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)12-20(21(24)26-3)23-22(25)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,23,25)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZLPKLFRXOVCY-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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